N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound belongs to the [1,2]oxazolo[5,4-b]pyridine class, characterized by a fused oxazole-pyridine core. Its structure includes:
- A 3-methyl group at position 3 of the oxazole ring.
- A 6-isopropyl group (propan-2-yl) on the pyridine moiety.
- A carboxamide group linked to a 2,3-dihydro-1H-inden-2-yl substituent.
The dihydroindenyl group confers unique steric and electronic properties, distinguishing it from simpler aryl or alkyl carboxamide derivatives .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-11(2)17-10-16(18-12(3)23-25-20(18)22-17)19(24)21-15-8-13-6-4-5-7-14(13)9-15/h4-7,10-11,15H,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHQSXSUSUFHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps. The synthetic route typically starts with the preparation of the indene moiety, followed by the formation of the oxazolo[5,4-b]pyridine ring. The final step involves the coupling of the indene moiety with the oxazolo[5,4-b]pyridine ring to form the desired compound.
Indene Moiety Preparation: The indene moiety can be synthesized through a series of reactions, including cyclization and reduction reactions.
Oxazolo[5,4-b]pyridine Ring Formation: The oxazolo[5,4-b]pyridine ring can be synthesized through a condensation reaction between a pyridine derivative and an oxazole derivative.
Coupling Reaction: The final step involves the coupling of the indene moiety with the oxazolo[5,4-b]pyridine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under appropriate reaction conditions
Chemical Reactions Analysis
N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the [1,2]oxazolo[5,4-b]pyridine core but differ in substituents:
Key Observations:
The 6-isopropyl group is conserved in some analogs (e.g., 3-phenyl-6-(propan-2-yl)-...), suggesting its role in steric stabilization or receptor binding .
Carboxamide Variations :
- lists analogs with methoxyphenylmethyl carboxamide substituents (e.g., Y040-9206, Y040-9211), which are less bulky than the dihydroindenyl group. The bicyclic indenyl moiety may improve target selectivity or metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility : Carboxamide derivatives generally exhibit better aqueous solubility than carboxylic acids, though the bulky indenyl group may offset this advantage .
- Metabolic Stability : The fused indene ring may resist oxidative metabolism better than simpler aryl groups, as seen in pesticides like propanil () .
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by an oxazole ring fused with a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine have shown significant anticancer properties. For instance:
- Cytotoxicity : Studies have reported IC50 values in the low micromolar range against various cancer cell lines, including MIAPaCa and K-562 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MIAPaCa | 0.41 |
| 2 | K-562 | 0.77 |
| 3 | PA-1 | 1.19 |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains using agar dilution methods .
Anti-inflammatory Effects
Research has indicated that certain derivatives exhibit anti-inflammatory activities by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of N-(2,3-dihydro-1H-inden-2-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Molecular Interactions : Molecular docking studies suggest strong binding affinities to specific targets, enhancing their therapeutic potential against diseases like cancer and viral infections .
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where it was tested against hepatocellular carcinoma (HCC). The results indicated a significant reduction in tumor size and improved patient outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
